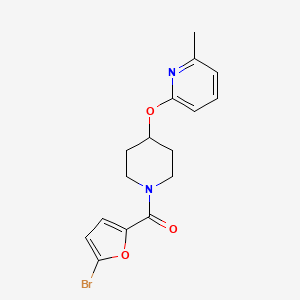
(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, a piperidine ring, and a pyridine ring, which are all common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromofuran and pyridine rings suggests that the compound could have aromatic properties. The oxygen atom in the piperidine ring could act as a hydrogen bond acceptor, potentially influencing the compound’s interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom on the furan ring could be reactive in substitution reactions. The piperidine ring could also undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) discussed the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. Although the compound is not directly mentioned, the research demonstrates the relevance of similar compounds in the development of antimicrobial agents Mallesha & Mohana, 2014.
Physicochemical Properties and Antibacterial Activity
Research conducted on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, while not the exact compound, provides insight into similar structures’ potential for developing new antibiotics. The synthesized compounds showed significant antibacterial activity, suggesting a potential avenue for further investigation into their action against multi-resistant strains of microorganisms Voprosy Khimii i Khimicheskoi Tekhnologii, 2020.
Synthesis Techniques
A study on the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone highlights the challenges and advancements in synthesizing heterocycles containing both piperidine and pyridine rings. This research underscores the potential for similar compounds in organic synthesis and drug development Russian Journal of Organic Chemistry, 2020.
Pharmacological Evaluation
A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating an analgesic effect in models of pain. This indicates the potential of structurally related compounds for pain treatment Bioorganic & Medicinal Chemistry, 2017.
Thermal and Structural Studies
Thermal, optical, etching, structural studies, and theoretical calculations of a related compound provided insights into its stability and interaction energies between molecules. Such studies are crucial for understanding the physicochemical properties of potential pharmacological agents Journal of Molecular Structure, 2021.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-11-3-2-4-15(18-11)21-12-7-9-19(10-8-12)16(20)13-5-6-14(17)22-13/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTMTRWSYRIUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


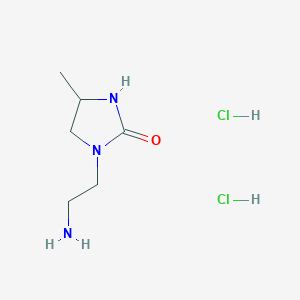
![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)
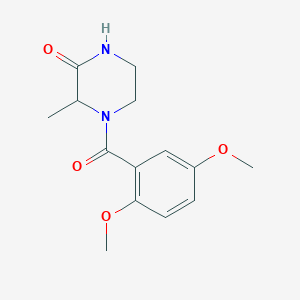
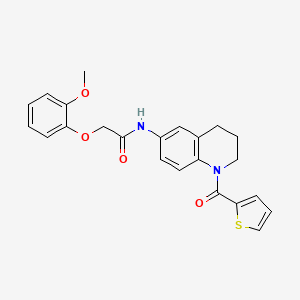
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)

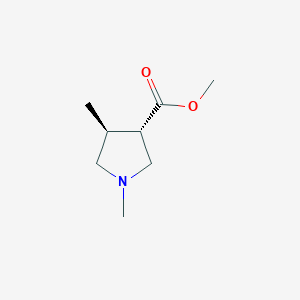

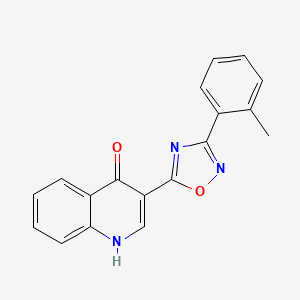


![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)